2-fluoro-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide
Description
2-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is an organic compound that features a benzothiazole ring and a benzohydrazide moiety
Properties
IUPAC Name |
2-fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3OS/c15-9-5-2-1-4-8(9)13(20)18-19-14-17-12-10(16)6-3-7-11(12)21-14/h1-7H,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBYFBSXWDDIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzoyl chloride with 4-fluoro-1,3-benzothiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, benzothiazole derivatives are known to inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine: Another benzothiazole derivative with similar structural features.
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: Contains both benzothiazole and oxadiazole rings.
Uniqueness
2-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is unique due to the presence of both fluorine atoms and the benzohydrazide moiety, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives .
Biological Activity
2-Fluoro-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
Chemical Formula: CHFNS
Molecular Weight: 308.32 g/mol
IUPAC Name: this compound
The compound features a benzohydrazide structure with fluorine substitutions on both the benzothiazole and benzene rings, which may influence its biological activity.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Benzothiazole Derivative:
- Reaction of 4-fluorobenzoyl chloride with 2-amino-benzothiazole in the presence of a base (e.g., triethylamine).
- Hydrazone Formation:
- The resulting intermediate undergoes condensation with hydrazine hydrate to yield the final product.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. For instance, in vitro assays demonstrated significant inhibition of cancer cell proliferation across various cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The compound exhibited IC values ranging from 1 to 4 μM, indicating potent cytotoxic effects comparable to established chemotherapeutic agents .
The mechanism by which this compound exerts its antitumor effects appears to involve:
- Inhibition of Cell Cycle Progression: Flow cytometry analyses revealed that treatment with the compound led to G1 phase arrest in cancer cells.
- Induction of Apoptosis: Western blotting showed increased levels of pro-apoptotic markers (e.g., cleaved caspase-3), suggesting that the compound triggers apoptotic pathways in cancer cells .
Antimicrobial Activity
In addition to its antitumor effects, this compound has also demonstrated antimicrobial activity against various bacterial strains. The compound was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests potential applications in developing new antibiotics .
Case Studies
- Case Study on Antitumor Efficacy:
-
Antimicrobial Activity Assessment:
- In a comparative study with traditional antibiotics, this compound showed superior efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
